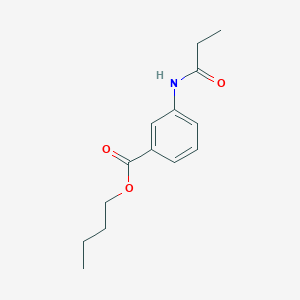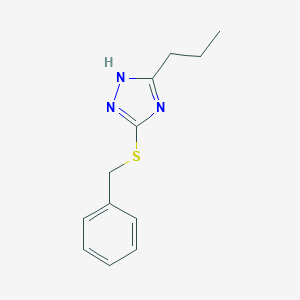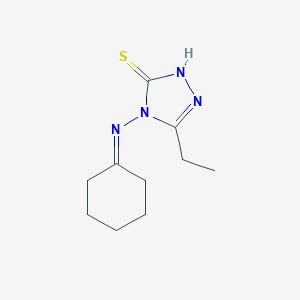
Butyl 3-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(propionylamino)benzoate, also known as BPB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research due to its unique properties and potential applications in various fields, including medicine, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of Butyl 3-(propionylamino)benzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This interaction can lead to changes in the structure and function of the target molecule, which can have various biological effects.
Biochemical and Physiological Effects:
Butyl 3-(propionylamino)benzoate has been shown to have various biochemical and physiological effects, depending on the target molecule and the specific conditions of the experiment. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system, including muscle contraction, increased heart rate, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 3-(propionylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, Butyl 3-(propionylamino)benzoate also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Direcciones Futuras
There are several future directions for research on Butyl 3-(propionylamino)benzoate, including its potential applications in medicine, pharmaceuticals, and materials science. For example, Butyl 3-(propionylamino)benzoate could be used as a drug delivery system, where it can be conjugated with other molecules to target specific cells or tissues. It could also be used as a building block for the synthesis of new materials with unique properties, such as fluorescence or conductivity. In addition, further research is needed to understand the mechanism of action of Butyl 3-(propionylamino)benzoate and its potential effects on biological systems, including toxicity and side effects.
Conclusion:
In conclusion, Butyl 3-(propionylamino)benzoate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential for further development make it an interesting and important topic for future research. However, further studies are needed to fully understand its mechanism of action and potential effects on biological systems.
Métodos De Síntesis
Butyl 3-(propionylamino)benzoate can be synthesized through the reaction between butanol, 3-amino benzoic acid, and propionyl chloride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents, such as chloroform, acetone, and ethanol.
Aplicaciones Científicas De Investigación
Butyl 3-(propionylamino)benzoate has been widely used in scientific research as a tool for studying various biological processes and mechanisms. For example, it has been used as a fluorescent probe for detecting the presence of zinc ions in cells and tissues. It has also been used as a substrate for studying the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, Butyl 3-(propionylamino)benzoate has been used as a model compound for studying the interaction between drugs and proteins.
Propiedades
Nombre del producto |
Butyl 3-(propionylamino)benzoate |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
butyl 3-(propanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16) |
Clave InChI |
YIQWPOXOCDDDCO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
